N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
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Overview
Description
“N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrido[2,1-c][1,2,4]triazin-3-yl moiety, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[2,1-c][1,2,4]triazin-3-yl core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 3-acetamidophenyl group: This step may involve amide bond formation using reagents such as acetic anhydride and a suitable catalyst.
Formation of the propanamide linkage: This can be done through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of continuous flow reactors: to maintain consistent reaction conditions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amide or pyrido[2,1-c][1,2,4]triazin-3-yl moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Synthesis of novel heterocyclic compounds:
Biology
Biological activity studies: The compound’s structure suggests potential biological activities, making it a candidate for studies on enzyme inhibition, antimicrobial properties, and more.
Medicine
Drug development: The compound may be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor interaction: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound could intercalate with DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)butanamide: Similar structure with a butanamide linkage.
N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)ethanamide: Similar structure with an ethanamide linkage.
Uniqueness
Structural complexity: The presence of both the pyrido[2,1-c][1,2,4]triazin-3-yl and 3-acetamidophenyl groups makes this compound unique.
Potential biological activities: The combination of these moieties may result in unique biological activities not observed in similar compounds.
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N5O3/c1-12(24)19-13-5-4-6-14(11-13)20-17(25)9-8-15-18(26)23-10-3-2-7-16(23)22-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
OKMXOYQKQQFOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=NN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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